(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4S/c1-24-18-9-7-15(13-19(18)25-2)8-10-21(23)22-14-16(17-5-3-11-26-17)20-6-4-12-27-20/h3-13,16H,14H2,1-2H3,(H,22,23)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYVBMLQEQLIZRZ-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide , with the CAS number 2097940-59-3 , is a member of the chalcone family, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 383.5 g/mol . The structure features a chalcone backbone with specific substituents that enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 2097940-59-3 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The α,β-unsaturated carbonyl system in chalcones allows for the formation of covalent bonds with nucleophilic sites in proteins, inhibiting enzyme activity.
- Induction of Apoptosis : This compound has been shown to activate caspase pathways, leading to programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It influences key signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell proliferation and survival.
Anticancer Activity
Research indicates that chalcone derivatives exhibit significant anticancer properties. A study demonstrated that this compound effectively reduced cell viability in various cancer cell lines through apoptosis induction.
Case Study : In vitro studies on breast cancer cell lines showed that this compound led to a decrease in mitochondrial membrane potential and increased expression of pro-apoptotic factors such as Bid and Bad while decreasing anti-apoptotic factors like Bcl-xl and Mcl-1.
Antimicrobial Activity
Chalcones are also noted for their antimicrobial properties. This compound has been evaluated against various bacterial strains and fungi, showing potential as an antimicrobial agent.
Research Findings : A study highlighted that this compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli.
Antiviral Activity
Recent investigations into the antiviral effects of chalcones suggest that they may inhibit viral replication by targeting viral enzymes.
Findings : The compound demonstrated selective antiviral activity against certain viruses by inhibiting key enzymes involved in their life cycles.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with related chalcone derivatives:
| Compound Name | Biological Activity |
|---|---|
| (2E)-3-(4-Methoxyphenyl)-1-(furan-2-yl)prop-2-en-one | Moderate anticancer activity |
| (E)-3-(3,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-one | Stronger apoptosis induction in cancer cells |
| (E)-3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-one | Enhanced antimicrobial properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related acrylamides and enamide derivatives:
Key Comparisons
Substituent Effects on Bioactivity: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 3,4-dihydroxyphenyl (catechol) group in Compound 1 . Furan-thiophene side chain vs. thiazole-pyridine (): Thiophene’s sulfur atom may engage in hydrophobic interactions, while thiazole’s nitrogen could participate in hydrogen bonding. Pyridine’s basicity might alter solubility compared to furan’s neutral character .
Synthetic Methodology :
- The target compound’s synthesis likely parallels methods used for 3-(2,5-dimethoxyphenyl)propanamide derivatives, where T3P® and DIPEA facilitate amide bond formation under reflux conditions .
This is shared with (E)-3-(furan-2-yl)-N-[(4-sulfamoylphenyl)carbamothioyl]prop-2-enamide but differs from saturated amides in .
Biological Activity Inference: While the target compound’s activity is unreported, structurally similar compounds like Compound 2 from L. Thiophene’s electronegativity may enhance binding to hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
